molecular formula C9H18O5Si B1223003 3-(Trimethoxysilyl)propyl acrylate CAS No. 4369-14-6

3-(Trimethoxysilyl)propyl acrylate

Cat. No.: B1223003
CAS No.: 4369-14-6
M. Wt: 234.32 g/mol
InChI Key: KBQVDAIIQCXKPI-UHFFFAOYSA-N
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Description

3-(Trimethoxysilyl)propyl acrylate is a versatile organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the production of hybrid materials, coatings, and adhesives due to its unique chemical structure, which includes both acrylate and silane functional groups .

Biochemical Analysis

Biochemical Properties

3-(Trimethoxysilyl)propyl acrylate plays a significant role in biochemical reactions, particularly in the formation of hybrid compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with amino groups in proteins, leading to the formation of stable protein-silane conjugates. These interactions are crucial for the development of advanced biomaterials and biosensors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance cell adhesion and proliferation by promoting the formation of stable cell-matrix interactions. Additionally, it has been observed to affect the expression of genes involved in cell differentiation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to alterations in its biochemical properties. Long-term exposure to this compound can result in changes in cell morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to promote tissue regeneration and repair. At high doses, it can exhibit toxic or adverse effects, such as inflammation and tissue damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it can be metabolized by esterases, resulting in the formation of methanol and other byproducts .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes, facilitating its distribution throughout the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the cell membrane, where it can interact with membrane proteins and influence cell signaling pathways. Additionally, it can be transported to the nucleus, where it can affect gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethoxysilyl)propyl acrylate typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium acrylate. The reaction is carried out in an organic solvent such as toluene, under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain high purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and vacuum distillation, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethoxysilyl)propyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Trimethoxysilyl)propyl acrylate is extensively used in scientific research due to its multifunctional properties:

Mechanism of Action

The mechanism of action of 3-(Trimethoxysilyl)propyl acrylate involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silane group reacts with hydroxyl groups on inorganic surfaces, while the acrylate group can polymerize with other monomers, creating a robust interfacial layer. This dual reactivity enhances the adhesion and durability of the resulting materials .

Comparison with Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Triethoxysilyl)propyl acrylate
  • 3-(Trimethoxysilyl)propyl vinyl ether

Comparison: 3-(Trimethoxysilyl)propyl acrylate is unique due to its combination of acrylate and silane functionalities, which allows it to participate in both polymerization and silanization reactions. This dual functionality makes it more versatile compared to similar compounds that may only possess one type of reactive group .

Properties

IUPAC Name

3-trimethoxysilylpropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O5Si/c1-5-9(10)14-7-6-8-15(11-2,12-3)13-4/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQVDAIIQCXKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC(=O)C=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160716-45-0
Record name 3-(Trimethoxysilyl)propyl acrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160716-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6063436
Record name 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester
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Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4369-14-6
Record name Acryloxypropyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4369-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acryloxypropyltrimethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004369146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name acrylic acid, 3-(trimethoxysilyl)propyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trichlorosilane and allyl chloride were subjected to hydrosilylation reaction in a solvent in the presence of a platinum catalyst, followed by esterification reaction with methanol and urea and further by distillation to obtain γ-chloropropyltrimethoxysilane. The thus obtained γ-chloropropyltrimethoxysilane and potassium acrylate were subjected to desalting in a solvent, followed by removal of potassium chloride. Subsequently, low boiling components including the solvent were distilled off under reduced pressure to obtain crude γ-acryloxypropyltrimethoxysilane having a purity of approximately 90%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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